molecular formula C9H10N2O B172185 2-Nitroso-1,2,3,4-tetrahydroisoquinoline CAS No. 17721-96-9

2-Nitroso-1,2,3,4-tetrahydroisoquinoline

Cat. No. B172185
CAS RN: 17721-96-9
M. Wt: 162.19 g/mol
InChI Key: SOAWVSWBUWHPOP-UHFFFAOYSA-N
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Description

2-Nitroso-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular weight of 162.19 . It is part of the isoquinoline alkaloids, a large group of natural products, and forms an important class known as 1,2,3,4-tetrahydroisoquinolines (THIQ) . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines involves a two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The InChI code for 2-Nitroso-1,2,3,4-tetrahydroisoquinoline is 1S/C9H10N2O/c12-10-11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinolines are synthesized by Pictet-Spengler reaction of N-tosyl-phenethylamine with aldehydes under mild reaction conditions using Lewis acids or Brønsted acids as catalysts .


Physical And Chemical Properties Analysis

The physical form of 2-Nitroso-1,2,3,4-tetrahydroisoquinoline is a powder, and it is stored at a temperature of 4 degrees Celsius . The molecular weight is 162.19 g/mol .

Scientific Research Applications

Chemical Synthesis and Characterization

  • 2-Nitroso-1,2,3,4-tetrahydroisoquinoline and its derivatives have been explored for their chemical reactivity and synthesis potential. One study demonstrated that treating N-nitroso-1,2,3,4-tetrahydroisoquinoline with base could convert it into 3,4-dihydroisoquinolines, offering a new method for chemical synthesis (Sakane et al., 1974).

Mutagenicity and Structural Analysis

  • Another study focused on the synthesis, characterization, and mutagenicity of 2-nitroso-6,7-dimethoxytetrahydroisoquinoline. It established its chemical structure through high-resolution mass spectrometry and NMR spectrometry, noting its mutagenic potential to specific bacterial strains in the presence of certain liver enzymes (Seng et al., 1990).

Photoreactions and Steric Effects

  • The photochemistry of nitroso compounds, including N-nitroso-1,2,3,4-tetrahydroisoquinoline, was studied to understand steric effects in their reactions. It was found that steric hindrance could affect the efficiency of these reactions (Chow & Colón, 1967).

Catalytic Applications and Functionalization

  • Research into the catalytic and redox reactions of compounds like 1,2,3,4-tetrahydroisoquinoline has led to novel methods for synthesizing various functionalized compounds. These findings have implications for creating new materials with specific chemical properties (Rickertsen et al., 2020).

Oxidation and Reduction Processes

  • Studies have also focused on the oxidation and reduction processes involving N-nitroso-1,2,3,4-tetrahydroisoquinoline, offering insights into the behavior of these compounds under various chemical conditions (Yamazaki, 1992).

Synthesis of Biologically Relevant Compounds

  • The synthesis of 1-aryl derivatives of tetrahydroisoquinolines, including 1,2,3,4-tetrahydroisoquinoline, has been studied for potential anticoagulant activity, illustrating the compound's relevance in medicinal chemistry (Glushkov et al., 2006).

Asymmetric Synthesis and Catalysis

  • The compound has been utilized in the context of asymmetric synthesis and catalysis, specifically in the creation of C1-chiral tetrahydroisoquinolines, which are important in natural product synthesis and pharmaceutical applications (Liu et al., 2015).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

Future Directions

While specific future directions for 2-Nitroso-1,2,3,4-tetrahydroisoquinoline are not mentioned in the retrieved papers, it’s worth noting that 1,2,3,4-tetrahydroisoquinolines are a focus of ongoing research due to their diverse biological activities . They are being studied for their potential applications in treating various diseases, including neurodegenerative disorders .

properties

IUPAC Name

2-nitroso-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-10-11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAWVSWBUWHPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitroso-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
BF Powell - 1966 - search.proquest.com
Diazenes have been postulated as intermediates in the oxidation of 1, 1-disubstituted hydrazines as well as in the reductive nitrogen elimination from certain nitrosamines. Although a …
Number of citations: 0 search.proquest.com
S Shiotani, T Hori, K Mitsuhashi - Chemical and Pharmaceutical …, 1967 - jstage.jst.go.jp
Synthetic procedures of 1, 2-dihydro-6H-1, 5-methanobenzo [d][1, 2] diazocin-3 (4H)-one (XV) and 9-methoxy-4, 11-dimethyl-1, 2, 3, 4-tetrahydro-6H-1, 5-methanobenzo [d][1, 2] …
Number of citations: 10 www.jstage.jst.go.jp
P Liu, X Lan, X Tao, J Tian, X Ying… - Natural Product …, 2022 - Taylor & Francis
A new alkaloid, identified as 1-benzyl-2-nitroso-1,2,3,4-tetrahydroisoquinoline-6,7-diol, named oleraisoquinoline (1), and five organic acids and two esters, identified as 5-(…
Number of citations: 3 www.tandfonline.com
FG Holliman, FG Mann - Journal of the Chemical Society (Resumed), 1942 - pubs.rsc.org
Zobel (Bey., 1923, 56, 2142) have described a synthesis of the bromide from o-toluidine which involves eleven stages: if the highest yield by modern methods for the conversion of o-…
Number of citations: 2 pubs.rsc.org
P Thapa - 2018 - search.proquest.com
In nature, flavoproteins (FMN and FAD) are known to catalyze several chemical transformations which play a vital role in the growth, development, and survival of organisms. They are …
Number of citations: 2 search.proquest.com
J Zhang, J Jiang, Y Li, X Wan - The Journal of organic chemistry, 2013 - ACS Publications
An iodide-catalyzed process to synthesize N-nitrosamines has been developed using TBHP as the oxidant. The mild catalytic system succeeded in cleaving the carbon–nitrogen bond …
Number of citations: 70 pubs.acs.org

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